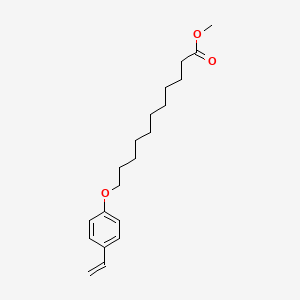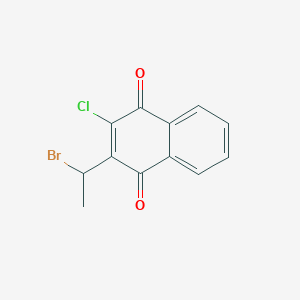
2-(1-Bromoethyl)-3-chloronaphthalene-1,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-Bromoethyl)-3-chloronaphthalene-1,4-dione is an organic compound that belongs to the class of naphthalene derivatives This compound is characterized by the presence of a bromine atom attached to an ethyl group at the second position, a chlorine atom at the third position, and a 1,4-dione structure on the naphthalene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Bromoethyl)-3-chloronaphthalene-1,4-dione can be achieved through several methods. One common approach involves the bromination of 2-ethyl-3-chloronaphthalene-1,4-dione using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is typically carried out in an inert solvent like carbon tetrachloride or chloroform under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
2-(1-Bromoethyl)-3-chloronaphthalene-1,4-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: Reduction of the 1,4-dione structure can lead to the formation of hydroquinones.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide, ammonia, or thiols in polar solvents such as ethanol or water.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products Formed
Substitution: Formation of 2-(1-substituted ethyl)-3-chloronaphthalene-1,4-dione derivatives.
Oxidation: Formation of naphthoquinones.
Reduction: Formation of hydroquinones.
科学的研究の応用
2-(1-Bromoethyl)-3-chloronaphthalene-1,4-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2-(1-Bromoethyl)-3-chloronaphthalene-1,4-dione involves its interaction with various molecular targets. The bromine and chlorine atoms can participate in electrophilic and nucleophilic interactions, respectively. The 1,4-dione structure can undergo redox reactions, influencing cellular redox states and potentially affecting biological pathways. The compound’s effects on specific molecular targets and pathways are subjects of ongoing research.
類似化合物との比較
Similar Compounds
- 2-(1-Bromoethyl)naphthalene
- 3-Chloronaphthalene-1,4-dione
- 2-Ethyl-3-chloronaphthalene-1,4-dione
Uniqueness
2-(1-Bromoethyl)-3-chloronaphthalene-1,4-dione is unique due to the combination of bromine, chlorine, and 1,4-dione functionalities on the naphthalene ring. This unique structure imparts distinct chemical reactivity and potential biological activities compared to its analogs.
特性
CAS番号 |
113822-91-6 |
|---|---|
分子式 |
C12H8BrClO2 |
分子量 |
299.55 g/mol |
IUPAC名 |
2-(1-bromoethyl)-3-chloronaphthalene-1,4-dione |
InChI |
InChI=1S/C12H8BrClO2/c1-6(13)9-10(14)12(16)8-5-3-2-4-7(8)11(9)15/h2-6H,1H3 |
InChIキー |
CGTDOQMDENWXLN-UHFFFAOYSA-N |
正規SMILES |
CC(C1=C(C(=O)C2=CC=CC=C2C1=O)Cl)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


silane](/img/structure/B14316545.png)
![N-[(4-Methoxyphenyl)methylidene]hypochlorous amide](/img/structure/B14316546.png)
![1-[(Azulen-1-yl)methylidene]-2,3-dimethyl-1H-indolizin-4-ium perchlorate](/img/structure/B14316556.png)
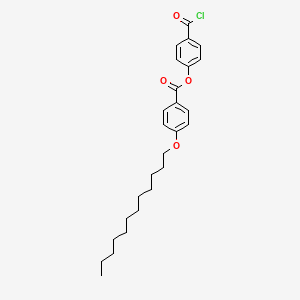
![[6-(Methanesulfinyl)hept-5-ene-1,3-diyn-1-yl]benzene](/img/structure/B14316574.png)
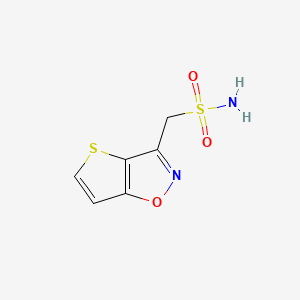
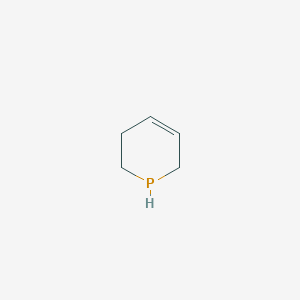
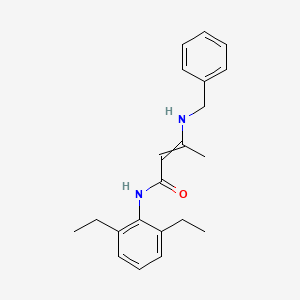
![N-[2-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)ethyl]propanamide](/img/structure/B14316612.png)
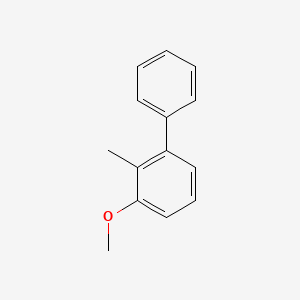
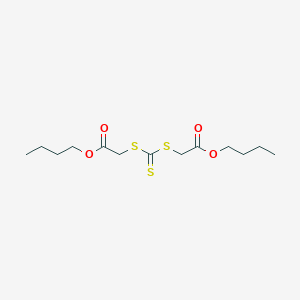
![3-[(4-Nonylphenyl)sulfanyl]propanoic acid](/img/structure/B14316634.png)

